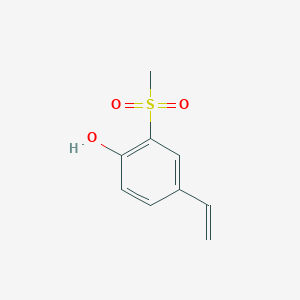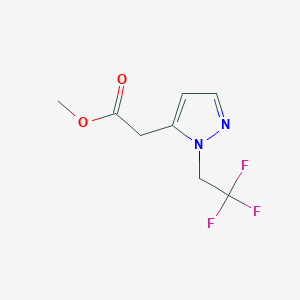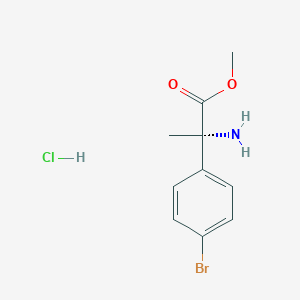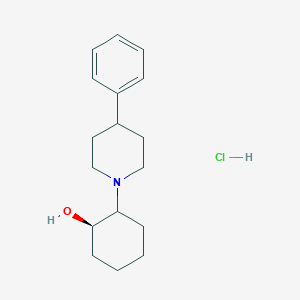![molecular formula C11H7ClN2O B13130617 6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
6-Chloro-[2,4'-bipyridine]-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-[2,4’-bipyridine]-4-carbaldehyde is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[2,4’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 6-Chloro-[2,4’-bipyridine]-4-carbaldehyde often involves large-scale coupling reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. Common reagents include palladium catalysts, boronic acids, and stannane derivatives .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[2,4’-bipyridine]-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: 6-Chloro-[2,4’-bipyridine]-4-carboxylic acid.
Reduction: 6-Chloro-[2,4’-bipyridine]-4-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-[2,4’-bipyridine]-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-[2,4’-bipyridine]-4-carbaldehyde depends on its application:
Comparison with Similar Compounds
6-Chloro-[2,4’-bipyridine]-4-carbaldehyde can be compared with other bipyridine derivatives:
6-Bromo-[2,4’-bipyridine]-4-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
6,6’-Dibromo-2,2’-bipyridine: Contains two bromine atoms and is used in different applications, such as in the synthesis of viologens.
4,4’-Bipyridine: Lacks substituents on the pyridine rings and is commonly used as a ligand in coordination chemistry.
Properties
Molecular Formula |
C11H7ClN2O |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
2-chloro-6-pyridin-4-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-6-8(7-15)5-10(14-11)9-1-3-13-4-2-9/h1-7H |
InChI Key |
OYSREAJOGLWCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CC(=C2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


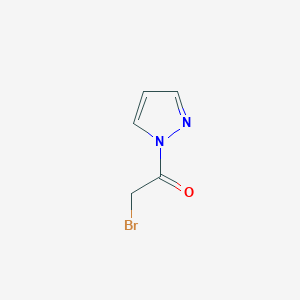
![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)
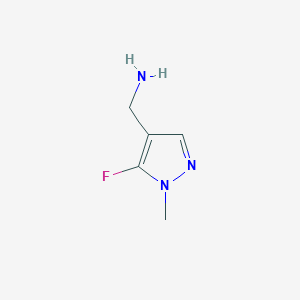

![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)


